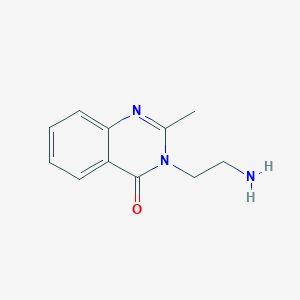

3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12/h2-5H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBLUWURPUFBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methylquinazolin-4(3H)-one with an appropriate aminoethyl precursor. One common method involves the reaction of 2-methylquinazolin-4(3H)-one with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group in the 2-aminoethyl side chain enables nucleophilic substitution or acylation.

-

Alkylation :

Reaction with alkyl halides (e.g., ethyl bromoacetate) under basic conditions (K₂CO₃/acetone) yields N-alkylated derivatives. For example:This method achieved 48–97% yields for analogous quinazolinone esters .

-

Acylation :

Treatment with acyl chlorides or anhydrides (e.g., acetic anhydride) forms amides:

Condensation Reactions

The amino group participates in Schiff base formation with carbonyl compounds.

Table 1: Condensation with Aldehydes

These Schiff bases exhibit enhanced antimicrobial activity, with MIC values as low as 1.95 µg/mL against Staphylococcus aureus .

Formation of Heterocyclic Derivatives

The aminoethyl side chain can cyclize to form fused heterocycles.

-

1,3,4-Oxadiazoles/Thiadiazoles :

Reaction with carbon disulfide or thiourea generates thiadiazole rings:Similar protocols achieved moderate antibacterial activity (MIC: 12.5–50 µg/mL) .

-

Triazoles :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces triazole-linked derivatives, useful in kinase inhibition studies .

Complexation with Metal Ions

The amine and quinazolinone moieties act as ligands for transition metals.

Table 2: Metal Complexation

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] (L = quinazolinone ligand) | Anticancer agents | |

| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | Catalytic oxidation studies |

These complexes show potential in inhibiting tyrosine kinases (IC₅₀: 0.08–0.18 µM) .

Oxidation and Reduction

-

Oxidation :

H₂O₂/DMSO systems oxidize the methyl group or side chain, forming carboxylic acids or ketones . -

Reduction :

NaBH₄ or catalytic hydrogenation reduces imine bonds in Schiff base derivatives to secondary amines .

Key Challenges and Opportunities

-

Stereoselectivity : Reactions involving the aminoethyl group often produce racemic mixtures, necessitating chiral catalysts .

-

Green Chemistry : Microwave-assisted and solvent-free methods (e.g., 120–150°C, 20–33 min) improve yields (85–98%) .

-

Scalability : One-pot protocols using arenediazonium salts enable gram-scale synthesis of polycyclic derivatives .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparación Con Compuestos Similares

Anti-Inflammatory Activity

Key Findings :

- The aminoethyl group in the target compound enhances anti-inflammatory activity compared to thiourea derivatives (e.g., Compounds 57 and 64) .

- Methoxy groups at positions 6 and 7 synergize with the aminoethyl side chain to improve cytokine inhibition .

Antimicrobial Activity

Key Findings :

- The aminoethyl group is less effective in antimicrobial applications compared to triazole or acetamide substituents .

Corrosion Inhibition

| Compound | Substituents | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Schiff base BZ3 | 4-hydroxybenzylideneamino | 85–90% | |

| Schiff base BZ4 | 4-(dimethylamino)benzylideneamino | 90–95% |

Key Findings :

- The aminoethyl group’s primary amine may offer comparable nitrogen content to Schiff bases, but its linear structure may reduce adsorption efficiency on metal surfaces .

Substituent Effects on Physicochemical Properties

Key Findings :

Key Findings :

- Microwave synthesis is critical for aminoethyl derivatives to avoid side reactions and ensure high purity .

Actividad Biológica

3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article compiles various studies highlighting the biological activities associated with this compound, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties. The specific compound of interest, this compound, is synthesized through various methods and has shown promising results in preclinical studies.

Antitumor Activity

Numerous studies have explored the antitumor potential of quinazoline derivatives. For instance, a series of quinazoline derivatives were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). In these studies, several derivatives exhibited IC50 values significantly lower than the positive control lapatinib, indicating potent cytotoxic effects. Specifically, compounds related to this compound demonstrated effective inhibition of cell proliferation and induction of apoptosis through pathways involving caspases and apoptosis-associated proteins like Bax and Bcl-2 .

Table 1: Antitumor Activity Against MCF-7 and A2780 Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 11.94 | |

| Compound 18 | MCF-7 | 10.58 | |

| Compound 3a | A2780 | 0.14 | |

| Lapatinib | MCF-7 | 5.9 |

The mechanism by which this compound exerts its biological effects involves modulation of key apoptotic pathways. Studies have shown that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins . The activation of caspases is a critical step in this process, leading to the cleavage of PARP, a marker for apoptosis.

Anti-inflammatory Activity

In addition to its antitumor properties, quinazoline derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain modifications to the quinazoline structure can enhance its ability to inhibit inflammatory pathways. For example, compounds derived from this compound were screened for anti-inflammatory activity using carrageenan-induced paw edema models in rats. Results indicated significant reductions in inflammation compared to controls .

Table 2: Anti-inflammatory Activity in Animal Models

| Compound | Model Used | Effect Observed | Reference |

|---|---|---|---|

| This compound | Carrageenan-induced edema | Significant reduction in paw volume | |

| Compound X (related derivative) | Paw edema model | Reduced inflammation by X% |

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of quinazoline derivatives, including those related to this compound. For instance, compounds exhibiting strong inhibitory activity against tyrosine kinases have been identified as promising candidates for targeted cancer therapies . The ability to selectively inhibit key signaling pathways involved in tumor growth positions these compounds as valuable tools in oncology.

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

- Solvent replacement : Use ethanol/water mixtures instead of glacial acetic acid to reduce toxicity .

- Catalysis : Employ recyclable catalysts like montmorillonite K10 for cyclocondensation reactions .

- Energy efficiency : Optimize microwave parameters (power ≤ 300 W) to minimize energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.